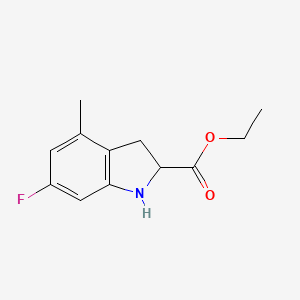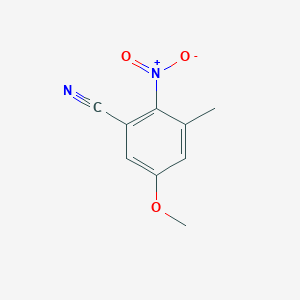
5-Methoxy-3-methyl-2-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-3-methyl-2-nitrobenzonitrile is an organic compound with the molecular formula C9H8N2O3 It is a derivative of benzonitrile, characterized by the presence of methoxy, methyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-methyl-2-nitrobenzonitrile typically involves the nitration of 3-methyl-4-methoxybenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Starting Material: 3-Methyl-4-methoxybenzonitrile
Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)
Reaction Conditions: The reaction mixture is maintained at a temperature of 0-5°C to control the exothermic nature of the nitration process.
Product Isolation: The reaction mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed, and dried to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-methyl-2-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: H2/Pd-C, ethanol, room temperature
Substitution: Sodium methoxide (NaOCH3), methanol, reflux
Oxidation: KMnO4, water, heat
Major Products Formed
Reduction: 5-Methoxy-3-methyl-2-aminobenzonitrile
Substitution: 5-Methoxy-3-methyl-2-(substituted)benzonitrile
Oxidation: 5-Methoxy-3-methyl-2-nitrobenzoic acid
Scientific Research Applications
5-Methoxy-3-methyl-2-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-methyl-2-nitrobenzonitrile is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with biological targets. The methoxy and methyl groups influence the compound’s lipophilicity and electronic properties, affecting its reactivity and interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-nitrobenzonitrile
- 3-Methoxy-2-nitrobenzonitrile
- 4-Methoxy-3-nitrobenzonitrile
Uniqueness
5-Methoxy-3-methyl-2-nitrobenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both methoxy and nitro groups on the aromatic ring enhances its reactivity and potential for diverse chemical transformations compared to its analogs.
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
5-methoxy-3-methyl-2-nitrobenzonitrile |
InChI |
InChI=1S/C9H8N2O3/c1-6-3-8(14-2)4-7(5-10)9(6)11(12)13/h3-4H,1-2H3 |
InChI Key |
SMXBGJSEDMBIQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-Methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13222087.png)
![3-{[(benzyloxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid](/img/structure/B13222088.png)
![5,7-Dicyclopropyl-1-ethoxy-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B13222097.png)
![4,4-Dimethyl-5,6-dihydro-4h-cyclopenta[d]thiazole-2-carboxylic acid](/img/structure/B13222109.png)

![(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13222129.png)
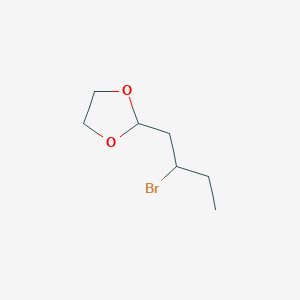
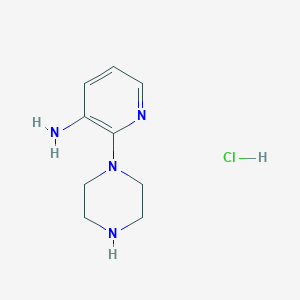
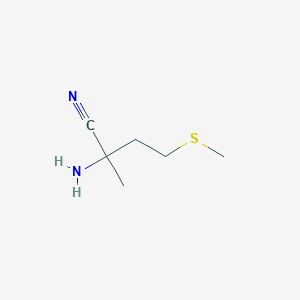
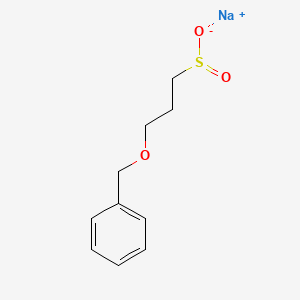
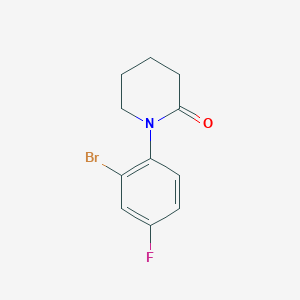
![5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B13222153.png)
![5-(Aminomethyl)-N-methoxy-N-methylspiro[2.3]hexane-5-carboxamide](/img/structure/B13222154.png)
